molecular formula C18H18N2O5 B2509445 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034236-08-1

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2509445
CAS No.: 2034236-08-1
M. Wt: 342.351
InChI Key: MJTVINGIFJIRTQ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a structurally complex compound featuring two distinct heterocyclic systems: a fused tetrahydrobenzoxazole core and a hydroxyethyl-substituted bifuran moiety. The molecule integrates a carboxamide linker, which bridges the benzoxazole ring and the bifuran-hydroxyethyl group. However, specific data on its synthesis, toxicity, or biological activity are absent in the provided evidence, necessitating analogical analysis with structurally related compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-17(16-13-4-1-2-5-14(13)25-20-16)19-11-18(22,12-7-9-23-10-12)15-6-3-8-24-15/h3,6-10,22H,1-2,4-5,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTVINGIFJIRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan rings followed by their attachment to the benzoxazole core. The reaction conditions often require the use of catalysts and specific solvents to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the functional groups attached to the furan rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and benzoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furanones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and benzoxazole rings. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize its properties, the compound is compared to three structurally or functionally analogous substances from diverse sources (Table 1).

Table 1. Comparison of Key Parameters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide Not Available C₂₁H₂₁N₂O₅ 381.41 Bifuran, tetrahydrobenzoxazole, carboxamide Hypothesized agrochemical/pharmaceutical use
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea 139149-55-6 C₁₆H₁₆N₂O₄ 300.31 Benzofuran, hydroxyurea Pharmaceutical intermediate
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole) Not Available C₁₁H₁₄Cl₂N₂O₃ 293.15 Oxazolidine, furan, dichloroacetyl Herbicide safener in agrochemicals
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) Not Available C₁₄H₁₃N₃O₃ 271.27 Furan, carboxamide, hydrazinyl Synthetic intermediate for heterocycles
Structural and Functional Differences

Core Heterocycles: The target compound’s tetrahydrobenzoxazole core differs from the benzofuran in ’s hydroxyurea derivative. Furilazole () shares an oxazolidine ring but lacks the fused bicyclic system of the target compound. Its dichloroacetyl group confers radical-scavenging properties, critical for herbicide safening .

Substituent Effects: The bifuran-hydroxyethyl group in the target compound contrasts with the monofuran systems in –3. The hydrazinyl group in ’s compound enables reactivity toward ketones or aldehydes, a feature absent in the target molecule .

Molecular Weight and Bioavailability: At 381.41 g/mol, the target compound exceeds the molecular weights of analogs in Table 1. Higher molecular weight may limit oral bioavailability under Lipinski’s rule-of-five criteria, suggesting intravenous or topical administration routes if developed pharmaceutically.

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazole ring fused with furan moieties. Its molecular formula is C18H18N2O4C_{18}H_{18}N_{2}O_{4}, and it has a molecular weight of approximately 330.35 g/mol.

PropertyValue
Molecular FormulaC18H18N2O4C_{18}H_{18}N_{2}O_{4}
Molecular Weight330.35 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that compounds containing furan and benzoxazole moieties exhibit notable antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Study:
A study evaluated the antibacterial efficacy of furan derivatives against multiple strains. One derivative demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli, highlighting the potential of furan-based compounds in antibiotic development .

Anticancer Activity

Furan derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation.

In vitro Studies:
In vitro evaluations using HeLa cells indicated that certain furan conjugates exhibited IC50 values as low as 0.15 µg/mL, demonstrating significant cytotoxicity against cervical cancer cells . The proposed mechanism involves mitochondrial disruption and induction of apoptosis.

Anti-inflammatory Activity

The compound's anti-inflammatory potential is underscored by its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Several studies have reported that furan derivatives can act as selective COX-2 inhibitors.

Research Findings:
In an experimental model using carrageenan-induced inflammation in rats, specific furan derivatives showed significant reduction in paw edema compared to controls . This suggests their utility in developing new anti-inflammatory drugs.

Neuroprotective Effects

Emerging studies suggest that compounds like this compound may also possess neuroprotective properties. Furan derivatives have been linked to modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

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